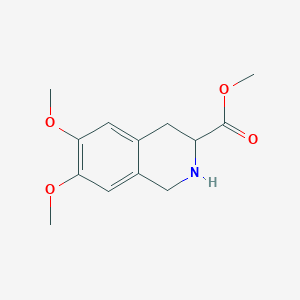

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MDTHIQ-3C) is a tetrahydroisoquinoline (THIQ) derivative featuring methoxy groups at positions 6 and 7 and a methyl ester at position 3. Its synthesis involves refluxing the hydrochloride salt of (S)-6,7-dimethoxy-THIQ-3-carboxylic acid with thionyl chloride in methanol, yielding an 86% product as a pale yellow solid . The compound’s stereochemistry (S-configuration) and crystalline properties have been confirmed via X-ray analysis and NMR spectroscopy .

Properties

IUPAC Name |

methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2/h5-6,10,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVYTZMVMTXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167136 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57060-87-4 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57060-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Academic Laboratory-Scale Synthesis

In a pedagogical context, L-3,4-dimethoxyphenylalanine methyl ester reacts with paraformaldehyde in dichloromethane, catalyzed by trifluoroacetic acid (TFA) at room temperature. This method prioritizes educational outcomes, training students in techniques like vacuum distillation and spectroscopic characterization (¹H NMR, MS). While yields and optical purity remain unspecified in available abstracts, the protocol emphasizes reproducibility and safety for novice researchers.

Industrial-Scale Production via Acid Catalysis Optimization

Patent literature discloses a scalable process using L-m-tyrosine derivatives with paraformaldehyde in the presence of sulfuric or hydrobromic acid. By substituting traditional hydrochloric acid, this method eliminates bis(chloromethyl)ether—a potent mutagen—generating the target compound in 95% yield with 100% enantiomeric excess (ee). Reaction parameters are rigorously controlled (50–80°C for 3–12 hours), ensuring consistent output for pharmaceutical applications.

Mechanistic Insights and Catalytic Innovations

The Pictet-Spengler Reaction Pathway

The mechanism unfolds through:

-

Iminium Ion Formation : Protonation of the amino group in L-3,4-dimethoxyphenylalanine methyl ester facilitates nucleophilic attack by formaldehyde, generating an iminium intermediate.

-

Cyclization : Electrophilic aromatic substitution at the activated benzene ring forms the tetrahydroisoquinoline core.

-

Esterification Stabilization : The methyl ester group at C3 prevents racemization during workup, a critical advantage over carboxylic acid analogs.

Catalyst Selection and Byproduct Mitigation

Traditional hydrochloric acid catalysts produce bis(chloromethyl)ether via side reactions between HCl and formaldehyde. Switching to sulfuric or hydrobromic acid suppresses this pathway while maintaining reaction efficiency. Trifluoroacetic acid, though less hazardous, offers milder conditions suitable for academic settings.

Optimization Strategies for Enhanced Efficiency

Temperature and Solvent Effects

Industrial methods employ elevated temperatures (50–80°C) to accelerate cyclization, completing reactions within 3–12 hours. Dichloromethane’s low polarity in academic protocols slows reactivity but simplifies product isolation.

Substituent Engineering

Methoxy groups at C6 and C7 electronically activate the aromatic ring, directing cyclization to the para position. Steric effects from the methyl ester at C3 further stabilize the transition state, as evidenced by crystallographic studies of analogous compounds.

Analytical Characterization and Quality Control

Spectroscopic Profiling

¹H NMR spectra exhibit characteristic signals:

-

Aromatic Protons : Doublets at δ 6.7–7.4 ppm (C6 and C7 methoxy-substituted benzene).

-

Tetrahydroisoquinoline Protons : Multiplet signals between δ 2.8–4.5 ppm (C1–C4).

Mass spectrometry (MS) confirms molecular ion peaks at m/z 279.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇NO₄.

Optical Purity Assessment

Chiral HPLC analyses in patent examples demonstrate 100% ee when using enantiomerically pure L-tyrosine derivatives, underscoring the absence of racemization with non-HCl catalysts.

Comparative Evaluation of Methodologies

Table 1: Methodological Comparison of Key Synthetic Approaches

Chemical Reactions Analysis

Reaction Details:

-

Reactants :

-

L-3,4-Dimethoxyphenylalanine methyl ester

-

Paraformaldehyde (as the carbonyl source)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Catalyst: Trifluoroacetic acid (TFA)

-

Temperature: Room temperature → heated (specific duration not provided)

-

-

Mechanism :

The reaction proceeds via imine formation between the amine group of L-3,4-dimethoxyphenylalanine methyl ester and formaldehyde, followed by cyclization to form the tetrahydroisoquinoline core .

Key Observations:

-

The product is characterized by ¹H NMR and mass spectrometry (MS) .

-

The stereochemistry of the starting amino acid (L-configuration) influences the final product’s chiral center .

Example Pathway (From Related Compounds):

-

Reactant : Methyl ester derivative (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate)

-

Reagents :

-

Product : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .

Salt Formation

The compound can form stable hydrochloride salts, enhancing its crystallinity and solubility for pharmaceutical applications.

Procedure:

-

Reactants :

-

This compound

-

Hydrochloric acid (HCl)

-

-

Conditions :

-

Product : White crystalline hydrochloride salt, confirmed by ¹H NMR and SMILES notation (COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl) .

Potential Reactions:

-

Ester Saponification : Conversion to carboxylic acids under basic conditions.

-

Amidation : Reaction with amines to form amide derivatives.

-

Reductive Alkylation : Modifications at the nitrogen atom using aldehydes/ketones and reducing agents.

Critical Analysis of Methodology

-

Pictet-Spengler Efficiency : The use of TFA in DCM provides mild conditions, but yields are unspecified in available literature .

-

Hydrolysis Specificity : Acidic conditions selectively cleave the ester without disrupting the tetrahydroisoquinoline ring .

-

Chiral Integrity : Retention of stereochemistry from L-amino acid precursors ensures enantiomeric purity .

Scientific Research Applications

Synthesis of MDTIC

The synthesis of MDTIC has been explored through various methodologies, focusing on diastereoselective approaches. A notable method involves the Pomeranz–Fritsch–Bobbitt cyclization combined with the Petasis reaction. This approach has been documented to yield high enantiomeric purity and good overall yields of the desired product . The detailed synthetic route includes:

- Starting Materials : The synthesis begins with chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol.

- Key Reactions : The Petasis reaction with boronic acids and glyoxylic acid leads to the formation of rigid chiral intermediates.

- Final Steps : Subsequent cyclization reactions yield MDTIC with high diastereoselectivity .

Biological Activities

MDTIC exhibits a range of biological activities that make it a candidate for pharmaceutical development:

2.1. Inhibition of Enzymatic Activity

Research has indicated that compounds related to MDTIC can inhibit specific enzymes associated with diseases such as Parkinson's disease. For instance, derivatives of tetrahydroisoquinoline have shown promise as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition is crucial for enhancing dopaminergic signaling in patients with Parkinson's disease .

2.2. Antiviral Properties

MDTIC and its derivatives have been evaluated for their antiviral activities, particularly against influenza virus polymerase acidic (PA) endonuclease domain inhibitors. These compounds demonstrate potential in preventing viral replication by targeting critical viral enzymes .

2.3. Antimicrobial Activity

The compound has also shown efficacy against New Delhi metallo-β-lactamase (NDM-1), a significant concern in antibiotic resistance. MDTIC's ability to inhibit this enzyme suggests its potential role in developing new antimicrobial agents .

Therapeutic Potential

Given its diverse biological activities, MDTIC holds promise for several therapeutic applications:

- Neuroprotective Agents : Due to its COMT inhibition properties, MDTIC may be developed into neuroprotective agents for treating neurodegenerative disorders.

- Antiviral Drugs : Its effectiveness against viral enzymes positions it as a candidate for antiviral drug development.

- Antibiotic Adjuvants : By inhibiting NDM-1, MDTIC could serve as an adjuvant to existing antibiotics, enhancing their efficacy against resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the synthesis and application of MDTIC:

Mechanism of Action

The mechanism by which Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, it may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Ester Derivatives

Ethyl and Benzyl Esters

- This derivative is a known compound but lacks detailed pharmacological data .

- Benzyl 6,7-dimethoxy-THIQ-3-carboxylate (CAS 82586-59-2) : The benzyl ester has a higher molecular weight (327.37 g/mol) and boiling point (473.3°C) compared to MDTHIQ-3C (MW: ~242.27 g/mol). Its safety data sheet highlights precautions for inhalation and skin contact, typical of aromatic esters .

Table 1: Physical Properties of Ester Derivatives

Carboxylic Acid and Hydroxymethyl Derivatives

- 6,7-Dimethoxy-THIQ-3-carboxylic acid (M1): The free carboxylic acid derivative demonstrates in vivo antitumor activity in diethylnitrosamine-induced hepatocellular carcinoma models, reducing metabolic perturbations in rats. This highlights the importance of the carboxylic acid group in biological activity .

Functional Group Modifications and Pharmacological Activity

N-Substituted Derivatives

- N-Benzyl orexin-1 receptor antagonists (e.g., Compounds 30–34) : Substitution at the nitrogen atom with benzyl groups and arylalkyl chains yields selective orexin-1 antagonists. For example, Compound 30 (76% yield) and Compound 33 (82% yield) show varying antagonistic potency depending on substituent bulk and electronic effects .

Chiral Catalysts

- (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate: Introducing a phenyl group at position 1 creates a chiral organocatalyst effective in Diels-Alder reactions. The (S,S)-configuration and half-boat conformation of the THIQ ring are critical for enantioselectivity .

Industrial and Commercial Considerations

- Commercial analogs : Benzyl and tert-butyl esters (e.g., (S)-tert-butyl derivative, CAS 2933499090) remain available, with applications in pharmaceutical intermediates .

Biological Activity

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MDTHIQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H17NO4

- CAS Number : 30740-96-6

- Molar Mass : 253.28 g/mol

- Storage Conditions : Recommended at 2-8°C

- Hazard Classification : Irritant (Xi) .

Synthesis Methods

The synthesis of MDTHIQ has been achieved through various methods, including the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. These approaches have allowed for the efficient production of this compound and its derivatives . The synthesis typically involves the formation of a tetrahydroisoquinoline core, which is crucial for its biological activity.

Biological Activity

MDTHIQ exhibits a range of biological activities that are noteworthy:

- Antibacterial Properties : Research indicates that derivatives of MDTHIQ show pronounced antibacterial effects against various strains. For instance, compounds like 1,11-bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecan have demonstrated significant antibacterial activity .

- Inhibition of Enzymatic Activity : MDTHIQ and its derivatives have been evaluated for their ability to inhibit enzymes such as aminopeptidase N/CD13. These enzymes are implicated in several pathological conditions, making their inhibitors potential therapeutic agents .

- Neuroprotective Effects : Some studies suggest that MDTHIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson’s disease. This is linked to its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

- Antiproliferative Activity : Certain derivatives have shown enhanced antiproliferative activity against cancer cell lines. The structural modifications in these compounds can lead to improved efficacy compared to parent molecules .

Case Studies

Several case studies highlight the biological relevance of MDTHIQ:

- Case Study 1 : A study demonstrated that a specific derivative of MDTHIQ inhibited the growth of MOLT-3 cell lines by disrupting microtubule formation, leading to significant cytotoxic effects .

- Case Study 2 : In another investigation, MDTHIQ was found to effectively inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in bacteria .

Comparative Analysis

The following table summarizes key biological activities associated with MDTHIQ and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.